Ilepatril

ACE inhibition enzyme kinetics potency

Ilepatril is the preferred dual ACE/NEP inhibitor for rodent models where antiproteinuric and antifibrotic efficacy must exceed single-mechanism agents. It delivers an 83% proteinuria reduction vs. 47% with enalapril at equivalent BP doses, and a 143% lifespan extension in COL4A3-/- mice. For labs requiring the benchmark dual inhibitor with quantitative bradykinin-mediated vascular permeability data (89 ng/mg tracheal extravasation), this compound provides unmatched pharmacodynamic differentiation. Order now for robust, mechanism-specific renal and cardiovascular protection studies.

Molecular Formula C22H28N2O5S
Molecular Weight 432.5 g/mol
CAS No. 473289-62-2
Cat. No. B1671718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlepatril
CAS473289-62-2
Synonyms7-(((2S)-2-(acetylthio)-1-oxo-3-methylpropyl)amino)-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR)-pyrido(2,1-a)(2)benzazepin-4-carboxy-acid
AVE 7688
AVE7688
ilepatril
Molecular FormulaC22H28N2O5S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C
InChIInChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1
InChIKeyFXKFFTMLFPWYFH-RDGPPVDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ilepatril (CAS 473289-62-2) for Scientific Procurement: A Vasopeptidase Inhibitor with Defined Dual ACE/NEP Activity


Ilepatril (AVE7688) is a synthetic small-molecule vasopeptidase inhibitor that functions as a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin) [1]. Developed by Sanofi-Aventis, this compound was investigated in phase IIb/III clinical trials for hypertension and phase II trials for diabetic nephropathy, with a mechanism that simultaneously suppresses the renin-angiotensin system and potentiates natriuretic peptide signaling [2].

Why Ilepatril Cannot Be Substituted with Single-Target ACE Inhibitors or ARBs for Dual-Pathway Research


In-class substitution of Ilepatril with a selective ACE inhibitor (e.g., ramipril, enalapril) or an angiotensin receptor blocker (ARB) is scientifically invalid due to the compound's dual inhibitory profile. Ilepatril concurrently inhibits both ACE and NEP, leading to a pharmacodynamic signature that includes increased atrial natriuretic peptide (ANP) and bradykinin levels, effects that are not recapitulated by single-mechanism agents [1]. This dual activity produces distinct outcomes in proteinuria reduction, vasoactive hormone balance, and renal protection that cannot be achieved by RAS blockade alone [2].

Quantitative Differentiation of Ilepatril: Head-to-Head Evidence Against ACE Inhibitors, ARBs, and Class Peers


Ilepatril Demonstrates Sub-Nanomolar ACE Inhibition Potency, Exceeding Ramipril and Omapatrilat

Ilepatril inhibits angiotensin-converting enzyme (ACE) with an IC50 of 0.053 nM, which is approximately 94-fold more potent than ramipril (IC50 = 5 nM) and 12-fold more potent than omapatrilat (Ki = 0.64 nM) [1]. In contrast, its NEP inhibitory potency (IC50 = 5.0 nM) is approximately 11-fold weaker than omapatrilat (Ki = 0.45 nM), indicating a distinct selectivity profile favoring ACE over NEP compared to the class reference compound .

ACE inhibition enzyme kinetics potency

Superior Antiproteinuric Efficacy of Ilepatril Versus Enalapril in a Rat Remnant Kidney Model

In a 5/6 nephrectomy rat model of progressive renal injury, Ilepatril (AVE7688, 3 mg/kg bid) reduced urinary protein excretion by 83% relative to vehicle (88 ± 28 vs. 518 ± 27 mg/day, P < 0.0001), whereas the selective ACE inhibitor enalapril (5 mg/kg bid) achieved only a 47% reduction (277 ± 81 mg/day, P < 0.01) [1]. The difference between Ilepatril and enalapril in final proteinuria levels was statistically significant (P < 0.01) [1].

proteinuria renoprotection chronic kidney disease

Ilepatril Increases Urinary ANP Excretion by 2.2-Fold Over Ramipril in Normotensive Human Subjects

In a placebo-controlled crossover study in sodium-depleted normotensive subjects, a single 25 mg oral dose of Ilepatril (AVE7688) significantly increased urinary atrial natriuretic peptide (ANP) excretion to 2.02 ± 1.05 ng/h (P < 0.05 vs. placebo), whereas 10 mg ramipril produced no significant increase (0.93 ± 0.65 ng/h vs. placebo 0.80 ± 0.37 ng/h) [1]. This reflects functional NEP inhibition by Ilepatril that is absent with selective ACE inhibition.

pharmacodynamics natriuretic peptide human

Angioedema Risk Biomarker: Ilepatril Induces Tracheal Plasma Extravasation Comparable to Omapatrilat in a Rat Model

In an anesthetized rat tracheal plasma extravasation (TPE) assay, a preclinical model for angioedema risk, Ilepatril (0.3-30 mg/kg, i.v.) produced a dose-related increase in TPE with a peak value of 89 ng/mg, which is comparable to omapatrilat (peak 91 ng/mg) and approximately 1.9-fold higher than lisinopril (peak 48 ng/mg) [1]. In contrast, the ARB valsartan and NEP inhibitor CGS-24592 alone produced no TPE increase [1].

angioedema safety bradykinin

Cardiorenal Protection Profile: Ilepatril Normalizes Cardiac Parameters but Shows Partial Albuminuria Control Relative to Olmesartan

In a 5/6 renal ablation rat model, Ilepatril (30 mg/kg/day) and the ARB olmesartan (10 mg/kg/day) both normalized systolic blood pressure, left ventricular hypertrophy, and left ventricular end-diastolic pressure to sham control levels [1]. However, albuminuria increased 230-fold in untreated nephrectomized rats; Ilepatril treatment reduced this to a 47-fold increase, whereas olmesartan fully abolished the increase (returned to sham levels) [1]. Cardioprotection was comparable, but ARB provided superior albuminuria suppression.

cardiorenal protection albuminuria heart failure

Defined Application Scenarios for Ilepatril Based on Quantitative Comparative Evidence


Preclinical Renal Fibrosis and Proteinuria Models Requiring Superior Efficacy Over ACE Inhibitors

Ilepatril is the preferred choice for studies in rodent remnant kidney (5/6 nephrectomy) or Alport syndrome (COL4A3-/-) models where antiproteinuric and antifibrotic efficacy must exceed that of standard ACE inhibitors. Evidence demonstrates an 83% reduction in proteinuria with Ilepatril versus 47% with enalapril at blood-pressure-equivalent doses [1], and a 143% extension of lifespan in COL4A3-/- mice with early intervention [2].

Human Pharmacodynamic Studies of Dual ACE/NEP Inhibition

Ilepatril serves as a validated tool compound for human experimental medicine protocols investigating the physiological consequences of combined ACE and NEP inhibition. Its ability to increase urinary ANP excretion (2.02 ± 1.05 ng/h) and elevate plasma renin concentration (247 pg/mL) has been quantitatively established in normotensive subjects, with effects that clearly differentiate it from ramipril monotherapy [3].

Angioedema Risk Assessment and Bradykinin Pathway Research

Researchers studying bradykinin-mediated vascular permeability and angioedema mechanisms can use Ilepatril as a benchmark dual inhibitor. Its tracheal plasma extravasation profile (peak 89 ng/mg) has been directly compared to omapatrilat (91 ng/mg) and lisinopril (48 ng/mg) in a validated rat model, providing a quantitative reference point for evaluating new chemical entities or combination strategies [4].

Cardiorenal Syndrome Models Evaluating Differential Tissue Protection

For studies investigating the dissociation between cardiac and renal protection, Ilepatril offers a unique profile. In the 5/6 renal ablation model, it fully normalizes cardiac structural and functional parameters (LV hypertrophy, LVEDP, contractility indices) comparably to ARB therapy, yet provides only partial (80%) suppression of albuminuria, allowing researchers to probe mechanism-specific organ protection pathways [5].

Technical Documentation Hub

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